5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid
Description
5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid is an organic compound characterized by the presence of a carboxylic acid group, a chlorine atom, and a hydroxyl group attached to an isonicotinic acid framework
Properties
IUPAC Name |
5-(3-carboxy-4-chlorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-10-2-1-6(3-8(10)13(19)20)9-5-15-11(16)4-7(9)12(17)18/h1-5H,(H,15,16)(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMQYDPTXQHZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688216 | |
| Record name | 5-(3-Carboxy-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-46-3 | |
| Record name | 5-(3-Carboxy-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-carboxy-4-chlorobenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with isonicotinic acid in the presence of a base such as sodium hydroxide.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the hydroxyl group at the 2-position of the isonicotinic acid ring.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: 5-(3-Carboxy-4-chlorophenyl)-2-ketoisonicotinic acid.
Reduction: 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic alcohol.
Substitution: 5-(3-Carboxy-4-aminophenyl)-2-hydroxyisonicotinic acid.
Scientific Research Applications
5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The presence of the carboxylic acid and hydroxyl groups allows for multiple binding interactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid
- 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinamide
- 5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic ester
Uniqueness
5-(3-Carboxy-4-chlorophenyl)-2-hydroxyisonicotinic acid is unique due to the combination of its functional groups and the isonicotinic acid framework. This structure allows for diverse chemical reactivity and potential applications that are not observed in similar compounds. The presence of the chlorine atom and the hydroxyl group in specific positions enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
